2-(Perfluorodecyl)ethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F21O2/c1-5(2)6(38)39-4-3-7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)37/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHLOOOXLDQLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2OC(O)C(CH3)=CH2, C16H9F21O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062204 | |

| Record name | 10:2 Fluorotelomer methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-54-9 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10:2 Fluorotelomer methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2-(Perfluorodecyl)ethyl methacrylate?

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorodecyl)ethyl Methacrylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explore the causal relationships between the monomer's unique molecular structure and the remarkable properties of its corresponding polymer. The protocols and insights herein are designed to be both educational and immediately applicable in a laboratory setting.

Section 1: Foundational Profile of the Monomer

This compound, also known by its synonym 10:2 fluorotelomer methacrylate (10:2 FTMAC), is a specialized acrylic monomer distinguished by a long, highly fluorinated side chain.[1] This structural feature is the primary determinant of its chemical behavior and the performance characteristics of the polymers derived from it. The molecule consists of three key domains: a reactive methacrylate head, a short ethyl spacer, and a terminal perfluorodecyl tail. This amphipathic character at the molecular level is fundamental to its utility in advanced materials science.

Molecular Structure and Identification

The precise arrangement of these domains dictates the monomer's reactivity and the ultimate properties of the resulting polymer.

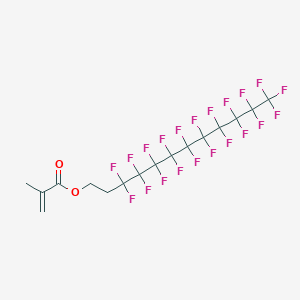

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The quantitative properties of the monomer are essential for reaction stoichiometry, purification, and safety considerations. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | [1] |

| CAS Number | 2144-54-9 | [1][2] |

| Molecular Formula | C₁₆H₉F₂₁O₂ | [1] |

| Molecular Weight | 632.21 g/mol | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 43-45 °C | [3] |

| Density (approx.) | 1.56 - 1.60 g/mL @ 25 °C | [2] |

| Solubility | Soluble in chloroform; sparingly soluble in methanol | [3][4] |

Section 2: Synthesis and Polymerization Protocols

A core tenet of materials science is the ability to reliably synthesize both the monomeric building blocks and the final polymer. This section provides validated, step-by-step protocols grounded in established chemical principles.

Monomer Synthesis: Esterification

The most direct route to synthesizing this compound is via the esterification of its corresponding alcohol, 2-(Perfluorodecyl)ethanol, with methacryloyl chloride.[5] This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

-

Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl to form a salt (triethylammonium chloride) and preventing side reactions, such as the acid-catalyzed polymerization of the methacrylate product.[6]

-

Inert Solvent (Anhydrous THF): The solvent must not react with the highly electrophilic methacryloyl chloride. Tetrahydrofuran (THF) is an excellent choice, but it must be anhydrous (dry) to prevent hydrolysis of the acid chloride.[6]

-

Low Temperature (0 °C): The reaction is exothermic. Maintaining a low temperature controls the reaction rate, minimizes side reactions, and improves selectivity.[7]

-

Inhibitor (BHT): Methacrylates can undergo spontaneous radical polymerization, especially when heated. A small amount of a radical scavenger like Butylated hydroxytoluene (BHT) is added to ensure the monomer remains stable during synthesis and purification.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Charge a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel with 2-(Perfluorodecyl)ethanol (1.0 eq) and a radical inhibitor (e.g., BHT, ~200 ppm).[5]

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the alcohol. Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the stirred solution.

-

Reagent Addition: Dissolve methacryloyl chloride (1.1 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Polymerization: Controlled Radical Polymerization

To create well-defined polymers with predictable molecular weights and low dispersity (Đ), controlled/"living" radical polymerization techniques are superior to conventional free-radical methods.[8] Atom Transfer Radical Polymerization (ATRP) is a robust method for fluorinated methacrylates.[9][10][11]

Causality of Experimental Choices:

-

Catalyst System (Cu(II)Br₂/Me₆-TREN): This copper-ligand complex is the heart of the ATRP process. It reversibly activates and deactivates the growing polymer chains, preventing termination reactions and allowing for uniform chain growth.[9][10]

-

Solvent (2-trifluoromethyl-2-propanol): Fluorinated monomers and polymers often have poor solubility in common organic solvents. This fluorinated alcohol provides an ideal medium that solubilizes all components (monomer, polymer, and catalyst) without participating in detrimental side reactions like transesterification.[9][10][11]

-

Initiation (UV Irradiation): Light provides the energy to initiate the polymerization in a controlled manner, offering temporal control over the reaction.[9]

Caption: Experimental workflow for monomer synthesis and polymerization.

Experimental Protocol: Photo-mediated ATRP of this compound

-

Stock Solution Prep: Prepare stock solutions of the initiator (e.g., ethyl α-bromophenylacetate), copper(II) bromide (Cu(II)Br₂), and the ligand tris[2-(dimethylamino)ethyl]amine (Me₆-TREN) in the reaction solvent, 2-trifluoromethyl-2-propanol.

-

Reaction Setup: In a Schlenk flask, add the this compound monomer (e.g., 100 eq). Add the required volumes of the initiator (1 eq), catalyst, and ligand stock solutions. Add additional solvent to achieve the desired monomer concentration (e.g., 20% w/v).

-

Degassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical polymerization.

-

Polymerization: Place the flask under UV irradiation (e.g., 365 nm) at room temperature. Monitor the polymerization progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR spectroscopy.

-

Termination and Purification: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Section 3: Core Chemical Properties of the Polymer

The polymerization of this compound yields a polymer, poly(this compound), with a unique and powerful combination of properties derived directly from its fluorinated side chains.

Sources

- 1. This compound | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluoryx.com [fluoryx.com]

- 3. This compound CAS#: 2144-54-9 [amp.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(Perfluorodecyl)ethyl Methacrylate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 2-(Perfluorodecyl)ethyl methacrylate (10:2 FTMAC). Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, the rationale for specific procedural choices, and the self-validating systems required to ensure the production of a high-purity monomer essential for advanced material and biomedical applications.

Introduction: The Strategic Importance of 10:2 FTMAC

This compound is a highly sought-after fluorinated monomer. Its structure, combining a polymerizable methacrylate group with a long perfluorinated tail, is the key to its utility.[1] Polymers derived from this monomer exhibit an exceptional combination of properties, including extremely low surface energy, leading to pronounced hydrophobicity and oleophobicity, high thermal and chemical stability, and a low refractive index.[2] These characteristics are leveraged in a multitude of high-performance applications, from durable water- and oil-repellent coatings and self-cleaning surfaces to advanced functional materials for biomedical devices and drug delivery vehicles where surface properties are critical.[3] The successful synthesis of the polymer is predicated on the purity of the monomer; therefore, a robust and well-characterized synthetic route is not merely procedural, but foundational.

Synthesis: A Mechanistic and Practical Approach

The most reliable and scalable synthesis of this compound is achieved via the esterification of 2-(Perfluorodecyl)ethanol with methacryloyl chloride. This is a classic nucleophilic acyl substitution reaction that requires careful management of reagents and conditions to maximize yield and minimize side products.

Causality Behind Experimental Design

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the fluorinated alcohol on the electrophilic carbonyl carbon of methacryloyl chloride. The choice of each component and condition is deliberate:

-

Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reactants and effectively dissolves the nonpolar fluorinated starting material.[4] Its low boiling point also facilitates easy removal during the workup phase.

-

Base: Triethylamine (TEA) is employed as a non-nucleophilic base.[4] Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. According to Le Châtelier's principle, the removal of a product (HCl) drives the equilibrium towards the formation of the desired ester.

-

Temperature Control: The initial phase of the reaction is conducted at 0 °C. This is critical for controlling the exothermicity of the reaction between the highly reactive methacryloyl chloride and the alcohol, preventing potential side reactions and degradation.

-

Inhibitor: A small quantity of an inhibitor, such as 4-methoxyphenol (MEHQ), is added to the reaction. This is a crucial step to prevent the spontaneous free-radical polymerization of the methacrylate product, which can be initiated by heat, light, or trace impurities.[5]

Synthesis Workflow Diagram

Caption: A step-by-step visualization of the synthesis, workup, and purification process.

Detailed Experimental Protocol

Materials:

-

2-(Perfluorodecyl)ethanol

-

Methacryloyl chloride, >97%

-

Triethylamine (TEA), ≥99.5%

-

4-Methoxyphenol (MEHQ), inhibitor

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet with 2-(Perfluorodecyl)ethanol (1.0 eq) and a catalytic amount of MEHQ.

-

Dissolution: Add anhydrous DCM to dissolve the solids, followed by the dropwise addition of triethylamine (1.2 eq).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acylation: Add a solution of methacryloyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction flask over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: Upon completion of the addition, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white waxy solid. The melting point is expected to be in the range of 43-45 °C.[7]

Characterization: A Multi-Technique Validation

Confirming the structure and purity of the synthesized monomer is non-negotiable. A suite of spectroscopic techniques provides a self-validating system, where each analysis corroborates the others.

Spectroscopic and Analytical Data Summary

| Technique | Purpose | Expected Key Results |

| ¹H NMR | Structural confirmation of proton-containing fragments. | ~6.1 & 5.6 ppm: Singlets, vinyl protons of the methacrylate group. ~4.4 ppm: Triplet, -O-CH₂- protons adjacent to the ester oxygen. ~2.5 ppm: Triplet of triplets, -CH₂- protons adjacent to the perfluoro chain. ~1.9 ppm: Singlet, methyl protons of the methacrylate group.[8][9] |

| ¹⁹F NMR | Confirmation of the perfluoroalkyl chain's integrity. | A series of complex multiplets from -110 to -127 ppm corresponding to the -(CF₂)₉- chain, and a distinct triplet at ~ -81 ppm for the terminal -CF₃ group.[6] |

| FTIR | Identification of key functional groups. | ~1725 cm⁻¹: Strong C=O stretch (ester). ~1638 cm⁻¹: C=C stretch (alkene). ~1100-1300 cm⁻¹: Very strong, broad C-F stretching bands.[9][10] |

| Mass Spec. (ESI-MS) | Confirmation of molecular weight. | The molecular formula is C₁₆H₉F₂₁O₂.[7][11] The expected molecular weight is 632.21 g/mol .[1][7][11] The mass spectrum should show a peak corresponding to the molecular ion [M]+ or a related adduct [M+Na]+. |

Conclusion

This guide outlines an authoritative and reproducible protocol for the synthesis and characterization of this compound. By understanding the rationale behind each step—from the choice of base in the esterification to the multi-technique approach for characterization—researchers can confidently produce this valuable monomer with the high degree of purity required for the development of next-generation fluorinated polymers. The methodologies described herein are designed to be self-validating, ensuring both the integrity of the final product and the reliability of the downstream applications.

References

- Leapchem. (n.d.). 2-(Perfluorohexyl)ethyl Methacrylate丨CAS 2144-53-8.

- Biosynth. (n.d.). 2-(Perfluorooctyl)ethyl methacrylate | 1996-88-9.

- Shoichet, M. S., et al. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups. Shoichet Lab - University of Toronto.

- Armes, S. P., et al. (2018). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate)

- A Chemtek. (n.d.). This compound | 2144-54-9.

- ChemicalBook. (n.d.). 2-(Perfluorohexyl)ethyl methacrylate(2144-53-8) 1H NMR spectrum.

- PubChem. (n.d.). 2-(Perfluorododecyl)ethanol.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2024). This compound | 2144-54-9.

- D'Agostino, R., et al. (2018). Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. Macromolecules.

- Fluoryx Labs. (n.d.). CAS# 2144-54-9 | this compound.

- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.

- Wang, J., et al. (2016). Fluorinated Poly(meth)acrylate: Synthesis and properties. Progress in Polymer Science.

- ResearchGate. (n.d.). (a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl....

- Google Patents. (n.d.). KR20160067017A - Method for the production process of methacryl acid ester.

Sources

- 1. This compound | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. leapchem.com [leapchem.com]

- 4. researchgate.net [researchgate.net]

- 5. KR20160067017A - Method for the production process of methacryl acid ester - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 2144-54-9 [chemicalbook.com]

- 8. 2-(Perfluorohexyl)ethyl methacrylate(2144-53-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. achemtek.com [achemtek.com]

An In-depth Technical Guide to 2-(Perfluorodecyl)ethyl Methacrylate: Synthesis, Polymerization, and Biomedical Applications

Introduction

2-(Perfluorodecyl)ethyl methacrylate (CAS 2144-54-9) is a fluorinated monomer of significant interest to researchers, scientists, and drug development professionals. Its unique molecular structure, featuring a long perfluorodecyl chain, imparts exceptional properties to the polymers derived from it. These properties, including hydrophobicity, oleophobicity, low surface energy, and high chemical and thermal stability, make it a valuable building block for a wide range of advanced materials.[1][2] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its polymerization and diverse applications in the biomedical field, with a particular focus on drug delivery and medical device coatings.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application. The molecule consists of a methacrylate functional group, which is readily polymerizable, and a long perfluorodecyl tail that dictates the unique surface properties of the resulting polymers.[3]

| Property | Value | Reference |

| CAS Number | 2144-54-9 | [1][4] |

| Molecular Formula | C16H9F21O2 | [4] |

| Molecular Weight | 632.21 g/mol | [4] |

| Melting Point | 43-45 °C | [5] |

| Boiling Point | 95 °C | [5] |

| Density | ~1.604 g/cm³ (estimate) | [5] |

| Synonyms | 10:2 Fluorotelomer methacrylate (10:2 FTMAC), 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl methacrylate | [4] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the esterification of 2-(Perfluorodecyl)ethanol with methacryloyl chloride. This reaction involves the formation of an ester linkage between the alcohol and the acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Esterification of 2-(Perfluorodecyl)ethanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-(Perfluorodecyl)ethanol

-

Methacryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor for radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(Perfluorodecyl)ethanol (1.0 eq) and a small amount of MEHQ in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add methacryloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane) to obtain pure this compound as a white solid.

Polymerization of this compound

The methacrylate group of this compound allows for its polymerization through various techniques, most notably free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the architecture, molecular weight distribution, and ultimately the properties of the resulting polymer.

Free-Radical Polymerization

Free-radical polymerization is a straightforward method for producing poly(this compound). It is typically initiated by thermal or photochemical decomposition of a radical initiator.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., hexafluoroisopropanol (HFIP), trifluorotoluene, or a mixture of solvents)

-

Precipitating solvent (e.g., methanol, hexane)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the monomer and AIBN in the chosen anhydrous solvent. The monomer-to-initiator ratio will determine the final molecular weight.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for a predetermined time (e.g., 12-24 hours).

-

Termination and Precipitation: Cool the reaction to room temperature and pour the viscous solution into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity).[4][6] This control is achieved by the addition of a RAFT agent, a thiocarbonylthio compound, which mediates the polymerization process.

Experimental Protocol: RAFT Polymerization

Materials:

-

This compound (monomer)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., HFIP, trifluorotoluene)

-

Precipitating solvent (e.g., cold methanol)

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in the anhydrous solvent. The [Monomer]:[RAFT Agent]:[Initiator] ratio is crucial for controlling the polymerization.

-

Degassing: Perform several freeze-pump-thaw cycles to remove oxygen.

-

Polymerization: Place the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and stir for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by NMR spectroscopy or gel permeation chromatography (GPC).

-

Termination and Precipitation: After the desired conversion is reached, cool the reaction and precipitate the polymer in a non-solvent.

-

Purification: Isolate the polymer by filtration, wash thoroughly, and dry under vacuum.

Anti-Fouling and Biocompatible Coatings for Medical Devices

The low surface energy of poly(this compound) coatings can significantly reduce protein adsorption and cell adhesion, leading to excellent anti-fouling properties. [3][7]This is highly desirable for medical implants and devices that are in contact with blood or other biological fluids, as it can minimize the risk of thrombosis and foreign body response. [8]

Experimental Protocol: Surface Coating of a Substrate

This protocol describes a simple dip-coating method for applying a thin film of the polymer onto a substrate.

Materials:

-

Poly(this compound)

-

A suitable solvent (e.g., a fluorinated solvent like HFIP)

-

Substrate (e.g., silicon wafer, glass slide, titanium)

-

Cleaning agents for the substrate (e.g., acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) and then dry it with a stream of nitrogen.

-

Polymer Solution Preparation: Prepare a dilute solution of the polymer in the chosen solvent (e.g., 0.1-1.0 wt%).

-

Dip-Coating: Immerse the cleaned substrate into the polymer solution for a specific duration, then withdraw it at a constant, controlled speed.

-

Annealing: Anneal the coated substrate in an oven at a temperature above the glass transition temperature of the polymer but below its decomposition temperature to improve film uniformity and adhesion.

-

Characterization: Characterize the coated surface using techniques such as contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to evaluate its properties.

Biocompatibility and Safety

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is paramount. While fluoropolymers are generally considered to be biocompatible, it is essential to assess the specific cytotoxicity of poly(this compound). [8][9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of a polymer coating on a cell line.

Materials:

-

Polymer-coated substrates

-

Uncoated substrates (as control)

-

A relevant cell line (e.g., human fibroblasts, endothelial cells)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

-

Cell Seeding: Seed the cells onto the polymer-coated and control substrates in a sterile multi-well plate and incubate under standard cell culture conditions.

-

Incubation: Allow the cells to adhere and proliferate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the control (uncoated substrate).

Conclusion

This compound is a highly versatile fluorinated monomer with significant potential in the biomedical field. Its ability to form polymers with exceptionally low surface energy opens up numerous possibilities for the development of advanced drug delivery systems and biocompatible, anti-fouling coatings for medical devices. The detailed protocols provided in this guide offer a starting point for researchers and scientists to explore the synthesis, polymerization, and application of this promising material. As with any biomaterial, a thorough and rigorous evaluation of its biocompatibility and safety is essential before its translation into clinical applications.

References

-

PubChem. This compound. [Link]

-

ACS Publications. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. [Link]

-

YouTube. RAFT Polymerization - Reaction Setup. [Link]

-

Ewha Womans University. A conformal vapor-phase deposition of poly(2-(perfluorohexyl)ethyl methacrylate) and the hydrophobic properties thereof. [Link]

-

PubMed. In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices. [Link]

-

PubMed. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. [Link]

-

PubMed Central. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [Link]

-

PubMed. Methods for the preparation and manufacture of polymeric nanoparticles. [Link]

-

Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]

-

PubMed. Biocompatibility assessment of insulating silicone polymer coatings using an in vitro glial scar assay. [Link]

-

IUCr Journals. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. [Link]

-

PubMed Central. In vitro biocompatibility analysis of protein-resistant amphiphilic polysulfobetaines as coatings for surgical implants in contact with complex body fluids. [Link]

- Google Patents.

-

ACS Publications. Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. [Link]

-

ResearchGate. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. [Link]

- Google Patents.

-

PubMed. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. [Link]

-

ResearchGate. Surface Properties of Poly[2-(perfluorooctyl)ethyl acrylate] Deposited from Liquid CO2 High-Pressure Free Meniscus Coating. [Link]

-

PubChem. 2-(Perfluorodecyl)ethanol. [Link]

-

ResearchGate. Preparation and application of poly (hydroxyl ethyl methacrylate) nanocomposite hydrogels containing iron oxide nanoparticles as wound dressing. [Link]

- European Patent Office.

-

TSI Journals. Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. [Link]

-

PubMed Central. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. [Link]

-

PubMed Central. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. [Link]

-

MDPI. A Stable Anti-Fouling Coating on PVDF Membrane Constructed of Polyphenol Tannic Acid, Polyethyleneimine and Metal Ion. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

PubMed Central. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. [Link]

-

EPA. Provisional Peer-Reviewed Toxicity Values for Ethyl Methacrylate. [Link]

-

PubMed. Comparison of Genotoxicity and Cytotoxicity of Polyvinyl Chloride and Poly(methyl methacrylate) Nanoparticles on Normal Human Lung Cell Lines. [Link]

-

EPA. Compliance Guide for Imported Articles Containing Surface Coatings Subject to the Long-Chain Perfluoroalkyl Carboxylate and Perfluoroalkyl Sulfonate Chemical Substances Significant New Use Rule. [Link]

-

NIFA Reporting Portal. Development of Non-toxic, Bio-Based Antifouling Treatments for the Aquaculture Industry. [Link]

-

ResearchGate. Silicon surfaces coated with polydopamine and poly (2-hydroxyethyl methacrylate) for medical device applications. [Link]

Sources

- 1. Biocompatibility assessment of insulating silicone polymer coatings using an in vitro glial scar assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RAFT Polymerization Procedures [sigmaaldrich.com]

- 5. This compound CAS#: 2144-54-9 [amp.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro biocompatibility analysis of protein-resistant amphiphilic polysulfobetaines as coatings for surgical implants in contact with complex body fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. saliterman.umn.edu [saliterman.umn.edu]

An In-depth Technical Guide to the Thermal Properties of Poly(2-(Perfluorodecyl)ethyl methacrylate)

This technical guide provides a comprehensive overview of the thermal properties of poly(2-(perfluorodecyl)ethyl methacrylate), a fluorinated polymer of significant interest for advanced applications owing to its unique combination of properties conferred by the long perfluorinated side chains. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering this polymer for applications demanding high thermal stability, chemical resistance, and specific surface properties.

Introduction: The Significance of Fluorination on Thermal Behavior

Poly(this compound), henceforth referred to as P(PFDEMA), belongs to the class of side-chain fluorinated polymethacrylates. The incorporation of the bulky, highly electronegative perfluorodecyl group ((–(CF₂)₉CF₃)) imparts a range of desirable characteristics, including low surface energy, hydrophobicity, and enhanced thermal stability compared to its non-fluorinated counterparts.[1] Understanding the thermal transitions and decomposition behavior of P(PFDEMA) is critical for defining its processing window and predicting its performance in thermally demanding environments.

Synthesis of Poly(this compound)

P(PFDEMA) is typically synthesized through free-radical polymerization of the this compound monomer. The general reaction scheme is illustrated below.

Caption: General synthesis route for P(PFDEMA) via free-radical polymerization.

A notable method for synthesizing fluorinated polymers is polymerization in supercritical carbon dioxide, which serves as an effective solvent for fluorinated monomers and polymers.[2] This approach offers advantages in terms of product purity and environmental impact.

Thermal Analysis of P(PFDEMA) and Related Fluorinated Polymethacrylates

The thermal properties of P(PFDEMA) are primarily characterized by its glass transition temperature (Tg), melting temperature (Tm) if crystalline, and its thermal decomposition temperature (Td). These properties are typically determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For copolymers containing perfluoroalkyl ethyl methacrylate, the Tg has been observed to decrease with an increasing content of the fluorinated monomer.[2] For instance, copolymers of methyl methacrylate and perfluoroalkyl ethyl methacrylate (with mixed perfluoroalkyl chain lengths) exhibited a decrease in Tg from 102°C to 77°C as the fluorinated monomer content increased.[2] This trend suggests that the homopolymer, P(PFDEMA), would likely have a Tg below 77°C, attributed to the increased free volume introduced by the bulky side chains.[2]

In contrast, the non-fluorinated analogue, poly(2-ethylhexyl methacrylate), exhibits a glass transition temperature of approximately 60°C.[3] The bulky perfluorodecyl side chain in P(PFDEMA) is expected to further influence the main chain mobility, and thus the Tg.

Crystalline Behavior and Melting Temperature (Tm)

The long, rigid perfluorodecyl side chains of P(PFDEMA) can self-assemble into ordered structures, leading to crystalline or liquid crystalline phases. This is supported by studies on the closely related poly(perfluorodecyl acrylate) (pPFDA), which shows a melting point of its lamellar structure at 73 ± 2 °C.[4] It is plausible that P(PFDEMA) exhibits similar crystalline behavior, with a distinct melting endotherm observable by DSC. The monomer itself has a melting point in the range of 45-50°C.[5]

Thermal Decomposition (Td)

Fluorinated polymers are renowned for their high thermal stability. The thermal decomposition of P(PFDEMA) is expected to occur at significantly higher temperatures compared to its non-fluorinated counterparts. For example, poly(2-ethylhexyl methacrylate) has a thermal degradation onset of about 255°C.[3] In general, the thermal stability of fluorinated polymethacrylates increases with a higher fluorine content.[6] The primary degradation mechanism for polymethacrylates is often depolymerization, yielding the monomer.[1]

Summary of Thermal Properties

Due to the limited availability of direct experimental data for P(PFDEMA), the following table summarizes the known properties of the monomer and key thermal data from closely related analogues to provide a predictive framework.

| Property | Monomer (PFDEMA) | P(PFDEMA) (Predicted/Inferred) | Poly(perfluorodecyl acrylate) (pPFDA) | Poly(2-ethylhexyl methacrylate) |

| Melting Point (Tm) | 45-50°C[5] | Likely exhibits crystalline melting | 73 ± 2°C[4] | N/A |

| Glass Transition (Tg) | N/A | < 77°C (inferred from copolymer data)[2] | Not Reported | ~60°C[3] |

| Thermal Decomposition Onset (Td) | N/A | Expected to be > 255°C | Not Reported | ~255°C[3] |

Experimental Protocols for Thermal Characterization

To ensure the accurate and reproducible determination of the thermal properties of P(PFDEMA), the following standardized experimental protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC)

Caption: Workflow for DSC analysis of P(PFDEMA).

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the P(PFDEMA) sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a nitrogen atmosphere.

-

Thermal Program:

-

Equilibrate the sample at -80°C.

-

Ramp the temperature to 200°C at a heating rate of 10°C/minute. This first heating scan is used to erase the thermal history of the sample.

-

Cool the sample to -80°C at a cooling rate of 10°C/minute.

-

Ramp the temperature again to 200°C at a heating rate of 10°C/minute. The data from this second heating scan is typically used for analysis.[3]

-

-

Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak maximum of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

Caption: Workflow for TGA analysis of P(PFDEMA).

Step-by-Step Protocol:

-

Sample Preparation: Place 10-15 mg of the P(PFDEMA) sample into a platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a nitrogen atmosphere.

-

Thermal Program: Heat the sample from room temperature (e.g., 30°C) to 900°C at a constant heating rate of 10°C/minute.[3]

-

Data Analysis: Record the sample weight as a function of temperature. The onset of thermal decomposition (Td) is typically determined as the temperature at which a 5% weight loss occurs or by the onset of the major weight loss step in the derivative of the TGA curve.

Conclusion

Poly(this compound) is a specialty polymer with significant potential for applications requiring high thermal stability and unique surface properties. While direct experimental data for the homopolymer's thermal properties are sparse in the public domain, analysis of its monomer, and its acrylate and non-fluorinated analogues, provides valuable insights. It is anticipated that P(PFDEMA) possesses a sub-ambient to moderately low glass transition temperature, exhibits crystalline domains with a distinct melting point, and has a high thermal decomposition temperature, well exceeding that of conventional polymethacrylates. The experimental protocols outlined in this guide provide a robust framework for the precise and reliable characterization of these crucial thermal parameters, enabling informed material selection and process design.

References

Sources

Refractive index of 2-(Perfluorodecyl)ethyl methacrylate monomer.

An In-Depth Technical Guide to the Refractive Index of 2-(Perfluorodecyl)ethyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the refractive index of this compound (CAS 2144-54-9), a fluorinated monomer of significant interest in the development of advanced polymers for specialized applications, including low-refractive-index coatings and hydrophobic surfaces. Due to a lack of extensively published data for this specific monomer, this guide synthesizes available information, provides a reliable estimate based on a close structural analog, and details a rigorous experimental protocol for its precise measurement. This document is intended to serve as a practical resource for researchers and professionals in polymer science, materials science, and drug development.

Introduction: The Significance of Refractive Index in Fluorinated Monomers

Fluorinated polymers, derived from monomers such as this compound, are a unique class of materials prized for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. A key optical property that distinguishes these materials is their characteristically low refractive index. The refractive index (n) of a material quantifies the bending of a ray of light when passing from one medium to another and is a fundamental parameter in the design and application of optical materials.[1]

The incorporation of fluorine atoms into a polymer backbone significantly lowers its refractive index. This is attributed to the high electronegativity and low polarizability of the carbon-fluorine bond, which reduces the interaction between light and the material.[2] Consequently, polymers derived from this compound are highly sought after for applications such as:

-

Anti-reflective coatings: Reducing glare and improving light transmission in optical lenses, solar panels, and displays.

-

Low-index cladding for optical fibers: Enhancing the efficiency of data transmission.

-

Hydrophobic and oleophobic surfaces: Creating water- and oil-repellent coatings for various applications, from textiles to biomedical devices.

A precise understanding of the refractive index of the constituent monomer is therefore crucial for predicting and tailoring the optical properties of the final polymer.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. The monomer is a waxy solid at standard room temperature, a critical consideration for its handling and the methodology for measuring its refractive index.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2144-54-9 | [2] |

| Molecular Formula | C₁₆H₉F₂₁O₂ | [2] |

| Molecular Weight | 632.21 g/mol | [2] |

| Melting Point | 43-50 °C | [3][4] |

| Boiling Point | 104 °C @ 1 mmHg | [4] |

| Density | 1.56 g/mL @ 25 °C | [4] |

| Appearance | Waxy Solid | [3][4] |

Refractive Index of this compound: An Evidence-Based Estimation

However, a reliable estimate can be derived from its close structural analog, 2-(Perfluorooctyl)ethyl methacrylate (CAS 1996-88-9). This compound has a reported refractive index of n 20/D = 1.343 , measured at 20°C using the D-line of a sodium lamp (589 nm).[5][6]

Rationale for Estimation:

-

Structural Similarity: The two monomers differ only by two perfluorinated carbon units in the side chain (-C₂F₄-). In long-chain homologous series, the incremental change in refractive index with each additional methylene or perfluoromethylene group is generally small.

-

Trend in Fluorinated Polymers: There is a known trend of decreasing refractive index with increasing fluorine content.[7] While the C10 analog has a slightly higher fluorine content by weight than the C8 analog, the effect on the overall refractive index is expected to be minimal.

Based on this evidence, the refractive index of this compound is estimated to be very close to that of its C8 counterpart.

Table 2: Refractive Index Data for this compound and a Structural Analog

| Compound | CAS Number | Refractive Index (n 20/D) | Source(s) |

| This compound | 2144-54-9 | ~1.343 (Estimated) | Based on analog data |

| 2-(Perfluorooctyl)ethyl methacrylate | 1996-88-9 | 1.343 | [5][6] |

Experimental Protocol for the Determination of Refractive Index

The following is a detailed, step-by-step methodology for the accurate measurement of the refractive index of this compound in its molten state. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Principle of Measurement

The refractive index will be measured using a temperature-controlled Abbe refractometer. This instrument operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample.[1] Since the monomer is a solid at room temperature, the measurement must be performed at a temperature above its melting point to ensure it is in a liquid state.

Equipment and Materials

-

Abbe refractometer with a temperature-controlled prism stage

-

Circulating water bath with precise temperature control (±0.1°C)

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

This compound monomer (ensure purity)

-

Spatula

-

Lint-free lens paper

-

Acetone or ethanol for cleaning

-

Calibrating fluid with a known refractive index (e.g., distilled water)

Experimental Workflow

The overall workflow for the experimental determination of the refractive index is depicted in the following diagram.

Caption: Synthesis of this compound.

General Purification Protocol

The purity of the monomer is paramount for accurate refractive index measurement and for subsequent polymerization. A general purification scheme involves:

-

Washing: The crude product is typically washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted methacrylic acid and the acid catalyst. This is followed by washing with brine to remove residual salts.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Distillation: The final purification is achieved by vacuum distillation to separate the desired monomer from any non-volatile impurities.

Conclusion

While a definitive published value for the refractive index of this compound remains elusive, this guide provides a robust framework for its estimation and experimental determination. The estimated value of approximately 1.343 (n 20/D), based on its C8 analog, serves as a strong starting point for researchers. The detailed experimental protocol outlined herein offers a reliable method for obtaining a precise and accurate measurement in the molten state. A thorough understanding and precise measurement of this fundamental optical property are essential for the continued development and application of advanced fluorinated polymers in a variety of high-technology fields.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). theoretical prediction and experimental verification of refractive index for some poly methacrylate. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive index (20 °C) vs. weight content of fluorine in poly(FATRIFE-co. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Refractive Index. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-(Perfluorooctyl)ethyl methacrylate, 97%. Retrieved from [Link]

-

Refubium. (n.d.). 5 Determination of the real refractive index. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive index of paraffin wax and liquid paraffin at one particular.... Retrieved from [Link]

-

Acta Physica Polonica A. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 12). What Are Fluorinated Acrylic Polymers?. YouTube. Retrieved from [Link]

-

National Genomics Data Center. (n.d.). Refractive index and molar refraction of methacrylate monomers and polymers. Retrieved from [Link]

Sources

- 1. faculty.weber.edu [faculty.weber.edu]

- 2. This compound | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. fluoryx.com [fluoryx.com]

- 5. 2-(Perfluorooctyl)ethyl methacrylate CAS#: 1996-88-9 [m.chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surface Energy of Coatings with 2-(Perfluorodecyl)ethyl Methacrylate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Perfluorodecyl)ethyl methacrylate (PFDEMA) and its pivotal role in the creation of low surface energy coatings. With full editorial control, this document is structured to deliver not just procedural steps but a deep, causal understanding of the principles and practices involved. We will explore the unique molecular characteristics of PFDEMA, provide detailed experimental protocols for coating fabrication and characterization, and discuss its applications and limitations, particularly within the biomedical and drug development fields.

The Imperative of Low Surface Energy in Modern Materials Science

Surface energy is a defining characteristic of a material, dictating its interaction with the surrounding environment. It quantifies the excess energy at the surface compared to the bulk. For advanced coatings, achieving a low surface energy is a critical objective, enabling a host of functionalities such as hydrophobicity (water repellency) and oleophobicity (oil repellency). These properties are highly sought after in a myriad of applications, from self-cleaning and anti-fouling surfaces to specialized coatings for medical devices and drug delivery systems. The fundamental principle is that a low surface energy minimizes the adhesive forces between the solid surface and a liquid, leading to poor wetting and the formation of distinct droplets.

Fluoropolymers are the gold standard for low surface energy materials, a property stemming from the high electronegativity and low polarizability of fluorine atoms. Within this class, polymers incorporating long perfluoroalkyl side chains, such as poly(this compound) (pPFDEMA), are at the forefront of creating surfaces with extreme liquid-repellent properties.

This compound (PFDEMA): A Molecular Marvel for Low Surface Energy

PFDEMA is a methacrylate monomer characterized by its long perfluorodecyl (C10F21) side chain.[1][2] This unique molecular architecture is the key to its exceptional performance in creating ultra-low surface energy coatings.

The Interplay of Molecular Structure and Surface Properties

The remarkable properties of pPFDEMA coatings arise from the synergistic interplay of its molecular components:

-

Methacrylate Backbone: This provides the polymerizable functionality, allowing for the formation of a stable and durable polymer matrix through various polymerization techniques.

-

Ethyl Spacer: This flexible linkage connects the perfluoroalkyl chain to the polymer backbone, affording the chain sufficient mobility to orient itself optimally at the coating-air interface.

-

Perfluorodecyl Chain (-C10F21): This is the powerhouse of the molecule. The high density of fluorine atoms along this long chain results in very low polarizability and weak van der Waals forces, which are the primary drivers for the observed ultra-low surface energy.

A critical phenomenon known as surface reconstruction occurs during the formation of a pPFDEMA film. The bulky, low-energy perfluoroalkyl side chains have a strong thermodynamic driving force to migrate to the surface, away from the higher-energy bulk of the polymer. This self-assembly process results in a densely packed, quasi-crystalline layer of perfluoroalkyl groups at the coating-air interface, effectively shielding the underlying polymer backbone and presenting a highly fluorinated, low-energy surface to the external environment.

A Practical Guide to Fabricating and Characterizing pPFDEMA Coatings

This section provides a detailed, step-by-step methodology for the fabrication and characterization of pPFDEMA coatings, grounded in established laboratory practices.

Coating Fabrication via Solution Casting: A Validated Protocol

Solution casting is a versatile and widely used technique for producing high-quality polymer films in a research setting.[3]

-

This compound (PFDEMA) monomer

-

Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

-

Anhydrous toluene (or a suitable fluorinated solvent)

-

Glass microscope slides (or other substrate of interest)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION ADVISED

-

High-purity nitrogen gas

-

Spin coater

-

Programmable oven

Caption: Experimental workflow for pPFDEMA coating fabrication.

-

Substrate Preparation: Thoroughly clean the glass slides by immersing them in Piranha solution for 30-60 minutes in a fume hood with appropriate personal protective equipment (PPE). This highly oxidative treatment removes organic residues and hydroxylates the surface, promoting adhesion. Rinse the slides extensively with deionized water and dry them under a stream of nitrogen.

-

Solution Preparation: Prepare a 1-5% (w/v) solution of PFDEMA monomer in anhydrous toluene. Add a radical initiator, such as AIBN, at a concentration of approximately 1 mol% relative to the monomer. Stir the solution until all components are fully dissolved.

-

Spin Coating: Place a cleaned, dry slide on the spin coater chuck. Dispense the polymer solution onto the substrate and spin at a speed of 1000-3000 rpm for 30-60 seconds to achieve a uniform film. The final thickness will depend on the solution concentration and spin speed.

-

Curing and Annealing: Transfer the coated substrate to an oven. Cure the film at 60-80°C for several hours under a nitrogen atmosphere to initiate polymerization. Subsequently, anneal the coating at a temperature above the polymer's glass transition temperature (but below its degradation temperature), typically around 120°C, for at least one hour. This annealing step is crucial to facilitate the migration and ordering of the perfluoroalkyl side chains to the surface.

Surface Energy Characterization: A Quantitative Approach

The surface energy of the pPFDEMA coating can be reliably determined using contact angle goniometry and calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method.[4][5][6] This method separates the total surface free energy (SFE) into its dispersive and polar components.[5][6]

-

Place the pPFDEMA-coated substrate on the stage of a contact angle goniometer.

-

Dispense a small droplet (typically 2-5 µL) of at least two different probe liquids with known surface tension components (e.g., deionized water and diiodomethane) onto the surface.

-

Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Measure the advancing contact angle by slowly adding liquid to the droplet until the contact line just begins to move.

-

Repeat the measurement at multiple locations on the surface to ensure statistical validity.

The OWRK method utilizes the following equation in conjunction with Young's equation:

(1 + cosθ) * γL = 2 * (√(γSd * γLd) + √(γSp * γLp))

Where:

-

θ is the measured contact angle.

-

γL is the total surface tension of the liquid.

-

γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.

-

γSd and γSp are the unknown dispersive and polar components of the solid's surface free energy.

By measuring the contact angles of two liquids with known γLd and γLp, a system of two linear equations with two unknowns (√γSd and √γSp) can be solved.

Test Liquids for OWRK Method:

| Liquid | Total Surface Tension (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |

| Deionized Water | 72.8 | 21.8 | 51.0 |

| Diiodomethane | 50.8 | 50.8 | 0 |

Surface Analysis Techniques

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition of the coating's surface. For a pPFDEMA coating, a high fluorine-to-carbon ratio on the surface is indicative of the successful migration of the perfluoroalkyl side chains.

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the coating, which are important for consistent performance.

Performance and Comparative Data

pPFDEMA coatings exhibit exceptionally low surface energies, leading to high contact angles with both water and oils.

Comparative Contact Angle and Surface Energy Data:

| Coating Material | Water Advancing Contact Angle (°) | Diiodomethane Advancing Contact Angle (°) | Calculated Total SFE (mN/m) |

| pPFDEMA | ~120 | ~95 | ~10-12 |

| Polytetrafluoroethylene (PTFE) | ~110 | ~92 | ~18-19 |

| Poly(methyl methacrylate) (PMMA)[7] | ~70-80 | ~40-50 | ~39-41 |

| Bare Glass (Piranha-cleaned) | <10 | <10 | >70 |

Note: The values for pPFDEMA are typical ranges reported in the literature for similar long-chain perfluorinated polymers, as exact values can vary with processing conditions.

Applications in Drug Development and Biomedical Research

The unique properties of pPFDEMA coatings make them attractive for a range of biomedical applications, although their use is still an active area of research.

-

Medical Implants and Devices: The low surface energy and bio-inertness of fluoropolymers can reduce the adhesion of proteins and bacteria, potentially mitigating biofouling and implant-associated infections.[8][9] pPFDEMA coatings could be applied to catheters, stents, and other medical devices to improve their biocompatibility and reduce thrombogenicity.

-

Controlled Drug Delivery: The hydrophobicity of pPFDEMA can be leveraged in controlled-release drug delivery systems.[10][11][12] For instance, it can be used as a coating to modulate the release of a drug from a matrix, preventing burst release and enabling sustained delivery over time. The formulation of pPFDEMA into nanoparticles or micelles could also be explored for targeted drug delivery.

Challenges and Future Perspectives

Despite their promising properties, the use of pPFDEMA and other long-chain fluorinated polymers in biomedical and pharmaceutical applications faces several challenges:

-

Biocompatibility and Degradation: While generally considered bio-inert, the long-term biocompatibility and potential for degradation of pPFDEMA in the physiological environment require thorough investigation.[13]

-

Regulatory Scrutiny: Long-chain per- and polyfluoroalkyl substances (PFAS), a class to which PFDEMA belongs, are under increasing regulatory scrutiny due to concerns about their persistence, bioaccumulation, and potential toxicity.[14][15] This may impact the future use of PFDEMA in medical applications.

-

Sterilization: The effects of common sterilization methods (e.g., gamma irradiation, ethylene oxide, autoclave) on the integrity and surface properties of pPFDEMA coatings need to be carefully evaluated.

Future research will likely focus on the development of shorter-chain fluorinated methacrylates that offer a more favorable environmental and toxicological profile while still providing low surface energy properties. Additionally, the creation of copolymers that balance the hydrophobicity of PFDEMA with other functionalities to create "smart" surfaces that can respond to specific biological cues is a promising avenue for exploration.

References

-

PubChem. This compound. [Link]

-

Ewha Womans University Repository. A conformal vapor-phase deposition of poly(2-(perfluorohexyl)ethyl methacrylate) and the hydrophobic properties thereof. [Link]

- Bhowmik, D., Gopinath, H., Kumar, B. P., Duraivel, S., & Kumar, K. P. S. (2012). Controlled Release Drug Delivery Systems.

-

ResearchGate. Advancing and receding diiodomethane contact angles measured on the paper composite surface. [Link]

-

Biolin Scientific. (2020, December 22). OWRK method – Owens, Wendt, Rabel and Kaelble model. [Link]

-

ResearchGate. Surface energy calculated by OWRK equation. [Link]

- Mobarak, M. H., et al. (2025). Additive Manufacturing in Biomedical: Applications, Challenges, and Prospects.

-

Accu Dyne Test. Surface Energy Data for PMMA: Poly(methylmethacrylate), CAS # 9011-14-7. [Link]

-

ScienceScholar. An in-depth overview of controlled drug delivery systems: Present developments and prospective advancements. [Link]

-

Royal Society of Chemistry. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. [Link]

-

KOASAS. A Conformal Vapor-Phase Deposition of Poly(2-(perfluorohexyl)ethyl methacrylate) and the Hydrophobic Properties Thereof. [Link]

-

DataPhysics Instruments. How to determine the surface energy of solids. [Link]

-

National Center for Biotechnology Information. Controlled Drug Delivery Systems: Current Status and Future Directions. [Link]

-

ResearchGate. Advancing and receding contact angles diiodomethane measured on unmodified and modified plasma. [Link]

-

ACS Publications. Growth Regimes of Poly(perfluorodecyl acrylate) Thin Films by Initiated Chemical Vapor Deposition. [Link]

-

MDPI. Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges. [Link]

-

MDPI. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery. [Link]

-

Supplementary Information Surface energy and wettability of van der Waals structures. [Link]

-

ResearchGate. Challenges of Fused Deposition Modeling 3D Printing in Pharmaceutical Applications: Where are we now? [Link]

-

ResearchGate. A Conformal Vapor-Phase Deposition of Poly(2-(perfluorohexyl)ethyl methacrylate) and the Hydrophobic Properties Thereof. [Link]

-

ResearchGate. Assessment of new biocompatible Poly(N-(morpholino)ethyl methacrylate)-based copolymers by transfection of immortalized keratinocytes. [Link]

-

Nanoscience Instruments. Surface Free Energy (SFE). [Link]

-

arXiv.org. Federated Learning for Medical Applications: A Taxonomy, Current Trends, Challenges, and Future Research Directions. [Link]

-

ResearchGate. Contact angle of water and diiodomethane and free surface energy as a function of... [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Contact angle measurements of PET and Pglass with different liquid... [Link]

-

YouTube. (2025, August 14). Week 05: Lecture 23: Approaches to design-controlled release formulations-II. [Link]

-

National Center for Biotechnology Information. Recent Advancements in Materials and Coatings for Biomedical Implants. [Link]

-

Multifunctional Coatings on Implant Materials—A Systematic Review of the Current Scenario. [Link]

-

PCI Magazine. (2023, June 8). Medical Device Coatings. [Link]

-

ResearchGate. Polymeric Coatings and Antimicrobial Peptides as Efficient Systems for Treating Implantable Medical Devices Associated-Infections. [Link]

-

YouTube. (2025, March 22). How Is Hydroxyapatite Used In Implants? - Chemistry For Everyone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. canbipharm.com [canbipharm.com]

- 3. researchgate.net [researchgate.net]

- 4. biolinscientific.com [biolinscientific.com]

- 5. How to determine the surface energy of solids [dataphysics-instruments.com]

- 6. nanoscience.com [nanoscience.com]

- 7. accudynetest.com [accudynetest.com]

- 8. Recent Advancements in Materials and Coatings for Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcimag.com [pcimag.com]

- 10. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery | MDPI [mdpi.com]

- 13. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Opportunities and challenges for the development of polymer-based biomaterials and medical devices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of 2-(Perfluorodecyl)ethyl Methacrylate: From Advanced Coatings to Biomedical Frontiers

This guide provides an in-depth exploration of 2-(Perfluorodecyl)ethyl methacrylate (PFDMA), a fluorinated monomer renowned for its ability to impart unique surface properties to a wide range of materials. We will delve into the fundamental chemistry of PFDMA, its polymerization, and its significant applications in creating high-performance coatings and its emerging potential in the biomedical field. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the distinct characteristics of this versatile molecule.

Core Principles: Understanding this compound

This compound, also known as 10:2 Fluorotelomer methacrylate (10:2 FTMAC), is a specialized acrylic monomer.[1] Its molecular structure is the key to its functionality, consisting of two primary components:

-

A long perfluorodecyl chain (C10F21) : This highly fluorinated tail is responsible for the monomer's exceptionally low surface energy. The high electronegativity of fluorine atoms and the stability of the carbon-fluorine bond create a segment that is both hydrophobic (water-repellent) and oleophobic (oil-repellent).

-

A methacrylate group : This functional group allows the monomer to readily undergo polymerization, typically via free-radical mechanisms, enabling it to be incorporated into a wide variety of polymer structures.

This unique amphiphilic character—a polymerizable head and a low-energy tail—is the cornerstone of its utility. When polymerized, the perfluorodecyl side chains preferentially orient themselves at the polymer-air interface, creating a dense, fluorinated surface with minimal attraction to water, oils, and other contaminants.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 2144-54-9 | [1][2][3][4] |

| Molecular Formula | C16H9F21O2 | [1][2][4][5] |